![molecular formula C19H24N4O4 B045448 1,3-Bis(4-amidino-2-methoxyphenoxy)propane CAS No. 124076-65-9](/img/structure/B45448.png)
1,3-Bis(4-amidino-2-methoxyphenoxy)propane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(4-amidino-2-methoxyphenoxy)propane, also known as BAMPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is a bisphosphonate derivative that contains amidine and methoxyphenyl moieties. BAMPP has been extensively studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Wirkmechanismus
1,3-Bis(4-amidino-2-methoxyphenoxy)propane exerts its pharmacological effects by inhibiting the activity of farnesyl pyrophosphate synthase (FPPS), an enzyme that is involved in the mevalonate pathway. This pathway is essential for the biosynthesis of isoprenoid compounds, which are important for various cellular functions, including protein prenylation. By inhibiting FPPS, 1,3-Bis(4-amidino-2-methoxyphenoxy)propane can disrupt protein prenylation and inhibit the activity of small GTPases, which are involved in various cellular processes, including bone resorption.
Biochemical and Physiological Effects:
1,3-Bis(4-amidino-2-methoxyphenoxy)propane has been shown to inhibit bone resorption and promote bone formation in preclinical studies. The compound has also been shown to have anti-tumor activity in various cancer cell lines. Additionally, 1,3-Bis(4-amidino-2-methoxyphenoxy)propane has been studied for its potential applications in treating osteoporosis, Paget's disease, and other bone-related disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1,3-Bis(4-amidino-2-methoxyphenoxy)propane is its ability to selectively inhibit FPPS without affecting other enzymes in the mevalonate pathway. This specificity makes it a promising candidate for drug development. However, one of the limitations of 1,3-Bis(4-amidino-2-methoxyphenoxy)propane is its poor solubility, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 1,3-Bis(4-amidino-2-methoxyphenoxy)propane. One area of interest is the development of more soluble formulations of the compound for in vivo studies. Additionally, further studies are needed to investigate the potential therapeutic applications of 1,3-Bis(4-amidino-2-methoxyphenoxy)propane in various diseases, including cancer and bone-related disorders. Finally, more research is needed to understand the mechanism of action of 1,3-Bis(4-amidino-2-methoxyphenoxy)propane and its effects on cellular processes.
Synthesemethoden
1,3-Bis(4-amidino-2-methoxyphenoxy)propane can be synthesized through a multistep process that involves the reaction of 4-amidino-2-methoxyphenol with 3-bromo-1-chloropropane, followed by the reaction with triethylamine and phosphorus oxychloride. The resulting compound is then treated with sodium hydroxide to produce 1,3-Bis(4-amidino-2-methoxyphenoxy)propane.
Wissenschaftliche Forschungsanwendungen
1,3-Bis(4-amidino-2-methoxyphenoxy)propane has been studied for its potential applications in various fields, including drug development, cancer treatment, and bone regeneration. The compound has shown promising results in preclinical studies for its ability to inhibit bone resorption and promote bone formation.
Eigenschaften
CAS-Nummer |
124076-65-9 |
---|---|
Produktname |
1,3-Bis(4-amidino-2-methoxyphenoxy)propane |
Molekularformel |
C19H24N4O4 |
Molekulargewicht |
372.4 g/mol |
IUPAC-Name |
4-[3-(4-carbamimidoyl-2-methoxyphenoxy)propoxy]-3-methoxybenzenecarboximidamide |
InChI |
InChI=1S/C19H24N4O4/c1-24-16-10-12(18(20)21)4-6-14(16)26-8-3-9-27-15-7-5-13(19(22)23)11-17(15)25-2/h4-7,10-11H,3,8-9H2,1-2H3,(H3,20,21)(H3,22,23) |
InChI-Schlüssel |
YBEQGLWWCCCCRA-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)C(=N)N)OCCCOC2=C(C=C(C=C2)C(=N)N)OC |
Kanonische SMILES |
COC1=C(C=CC(=C1)C(=N)N)OCCCOC2=C(C=C(C=C2)C(=N)N)OC |
Andere CAS-Nummern |
124076-65-9 |
Synonyme |
1,3-BAMPP 1,3-bis(4-amidino-2-methoxyphenoxy)propane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.